N-(2-Furoyl)-2-methylalanine
Overview
Description
N-(2-Furoyl)-2-methylalanine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Furoyl)-2-methylalanine typically involves the reaction of 2-furoic acid with 2-methylalanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N,N’-carbonyldiimidazole for activation of the carboxylic acid group, followed by nucleophilic substitution with the amino group of 2-methylalanine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Furoyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The furan ring and the amino acid moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield furan derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-(2-Furoyl)-2-methylalanine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It is a metabolite that can be used to study the metabolism of amino acids and their derivatives .
Medicine: Its unique structure allows for the design of molecules that can interact with specific biological targets, making it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of N-(2-Furoyl)-2-methylalanine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Furoyl)glycine: This compound is similar in structure to N-(2-Furoyl)-2-methylalanine but has glycine instead of 2-methylalanine.
N-(2-Furoyl)valine: Another similar compound where valine is conjugated with 2-furoic acid.
Uniqueness: this compound is unique due to the presence of the 2-methylalanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-9(2,8(12)13)10-7(11)6-4-3-5-14-6/h3-5H,1-2H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPOFXKJMXATAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.